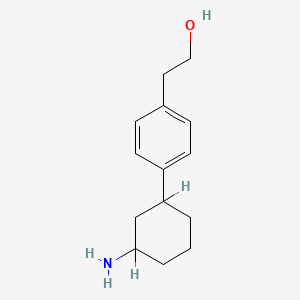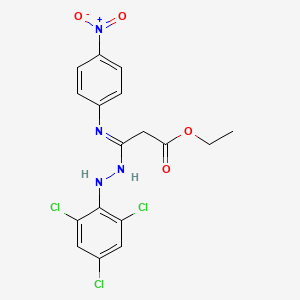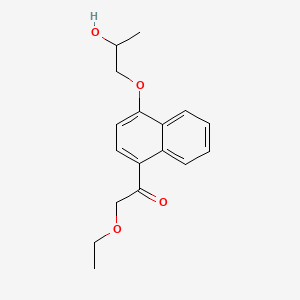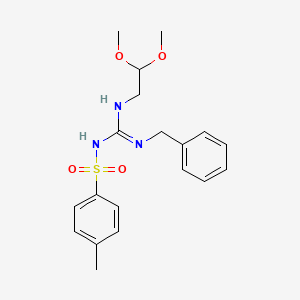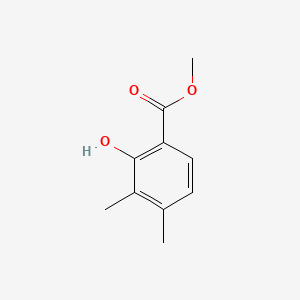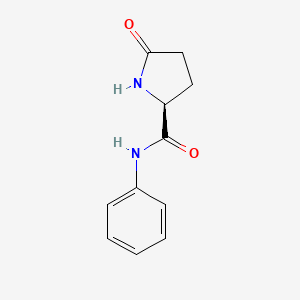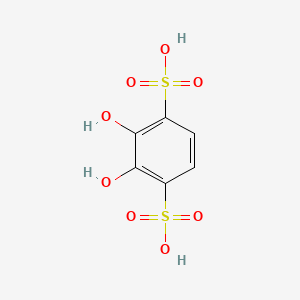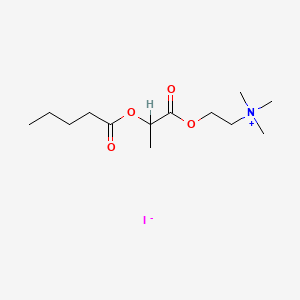![molecular formula C19H17N3 B14462389 3-[(1H-Imidazol-1-yl)methyl]-2-(2-methylphenyl)-1H-indole CAS No. 72818-49-6](/img/structure/B14462389.png)
3-[(1H-Imidazol-1-yl)methyl]-2-(2-methylphenyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(1H-Imidazol-1-yl)methyl]-2-(2-methylphenyl)-1H-indole is a complex organic compound that features both an imidazole and an indole moiety. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the imidazole ring, known for its biological activity, combined with the indole structure, which is a common scaffold in many natural products, makes this compound particularly intriguing for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(1H-Imidazol-1-yl)methyl]-2-(2-methylphenyl)-1H-indole typically involves the formation of the imidazole ring followed by its attachment to the indole structure. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods: Industrial production of this compound would likely involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 3-[(1H-Imidazol-1-yl)methyl]-2-(2-methylphenyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
3-[(1H-Imidazol-1-yl)methyl]-2-(2-methylphenyl)-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of 3-[(1H-Imidazol-1-yl)methyl]-2-(2-methylphenyl)-1H-indole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or interact with enzyme active sites, while the indole moiety can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
2-Phenyl-1H-indole: Lacks the imidazole ring, making it less versatile in terms of biological activity.
1-Methyl-1H-imidazole: Contains only the imidazole ring, limiting its applications compared to the combined structure of the target compound.
2-(1H-Imidazol-1-yl)-1H-indole: Similar structure but lacks the 2-methylphenyl group, which can influence its reactivity and biological properties.
Uniqueness: The combination of the imidazole and indole rings in 3-[(1H-Imidazol-1-yl)methyl]-2-(2-methylphenyl)-1H-indole provides a unique scaffold that can interact with a wide range of biological targets. This dual functionality enhances its potential as a versatile compound in various research and industrial applications.
Propriétés
Numéro CAS |
72818-49-6 |
|---|---|
Formule moléculaire |
C19H17N3 |
Poids moléculaire |
287.4 g/mol |
Nom IUPAC |
3-(imidazol-1-ylmethyl)-2-(2-methylphenyl)-1H-indole |
InChI |
InChI=1S/C19H17N3/c1-14-6-2-3-7-15(14)19-17(12-22-11-10-20-13-22)16-8-4-5-9-18(16)21-19/h2-11,13,21H,12H2,1H3 |
Clé InChI |
RZWQPTYLHPZONW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2=C(C3=CC=CC=C3N2)CN4C=CN=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


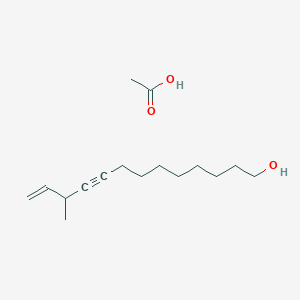
![1-[4-Methyl-1-(prop-1-en-2-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14462315.png)
![Methyl 4-[[2-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-dioxolan-2-yl]methylsulfanyl]benzoate](/img/structure/B14462320.png)
